Tetramethylkaempferol

概要

説明

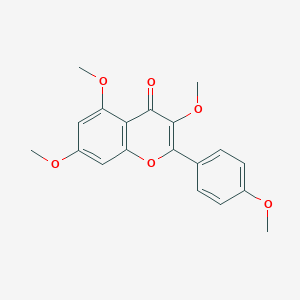

Tetramethylkaempferol, also known as 3,5,7-trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, is a flavonoid compound derived from kaempferol. It is characterized by the presence of four methoxy groups attached to the kaempferol structure. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions: Tetramethylkaempferol can be synthesized through the methylation of kaempferol. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethyl sulfoxide under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. High-pressure homogenization and anti-solvent precipitation methods are also employed to produce nanosuspensions of this compound for enhanced bioavailability .

化学反応の分析

Types of Reactions: Tetramethylkaempferol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydro derivatives of this compound.

Substitution: Halogenated or nitrated this compound derivatives.

科学的研究の応用

Tetramethylkaempferol has a wide range of applications in scientific research:

作用機序

Tetramethylkaempferol exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the phosphoinositide 3-kinase/protein kinase B pathway and the mitogen-activated protein kinase pathway

類似化合物との比較

Tetramethylkaempferol is unique among flavonoids due to its four methoxy groups, which enhance its lipophilicity and bioavailability. Similar compounds include:

Kaempferol: The parent compound with hydroxyl groups instead of methoxy groups.

Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties but different substitution patterns.

Myricetin: A flavonoid with additional hydroxyl groups, leading to different biological activities

This compound stands out due to its enhanced stability and bioavailability, making it a promising candidate for therapeutic applications.

生物活性

Tetramethylkaempferol (TMK), a flavonoid derived from various plant sources such as Kaempferia parviflora, has garnered attention for its diverse biological activities. This article reviews the current understanding of TMK's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

This compound is characterized by its chemical structure and is known for its various bioactive properties. It is primarily extracted from plants in the Zingiberaceae family, particularly Kaempferia parviflora (black ginger), which has been traditionally used for medicinal purposes.

Anticancer Activity

Recent studies have highlighted TMK's potential as an anticancer agent. It exhibits significant inhibitory effects on cancer cell proliferation, migration, and invasion.

- Apoptosis Induction : TMK has been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways. It increases the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .

- Cell Cycle Arrest : TMK causes cell cycle arrest at the G1 phase, thereby inhibiting cancer cell growth .

- Reactive Oxygen Species (ROS) Generation : The compound enhances ROS levels, contributing to oxidative stress and subsequent apoptosis in cancer cells .

Case Study: Melanoma Cells

A study focusing on human melanoma cells demonstrated that TMK significantly inhibited cell migration and invasion. The treatment resulted in:

- Increased levels of caspase-3 and PARP cleavage.

- Enhanced mitochondrial membrane potential (MMP).

- Elevated ROS production leading to apoptosis .

Antibacterial Effects

TMK also exhibits antibacterial properties against various pathogens. Research indicates that extracts containing TMK can inhibit the growth of Escherichia coli and Helicobacter pylori.

Inhibition Studies

- Zone of Inhibition : In vitro studies using paper disc diffusion methods revealed that higher concentrations of TMK-rich extracts resulted in larger zones of inhibition against tested bacterial strains .

- Minimum Inhibitory Concentration (MIC) : The MIC values for TMK extracts were notably lower than those for conventional antibiotics, suggesting its potential as a natural antibacterial agent .

Anti-inflammatory Properties

TMK has demonstrated anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

Mechanisms

- Inhibition of Pro-inflammatory Cytokines : TMK downregulates the expression of inflammatory markers such as TNF-α and IL-6.

- Modulation of Immune Response : It affects the activity of immune cells, reducing their inflammatory response during pathological conditions .

Metabolic Effects

Recent findings suggest that TMK may play a role in metabolic regulation, particularly in adipogenesis.

PPARγ Activation

TMK has been identified as a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial for lipid metabolism and adipocyte differentiation. This action leads to:

Summary Table of Biological Activities

特性

IUPAC Name |

3,5,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)18-19(24-4)17(20)16-14(23-3)9-13(22-2)10-15(16)25-18/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWIIEJLESXODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309500 | |

| Record name | 3,5,7,4′-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16692-52-7 | |

| Record name | 3,5,7,4′-Tetramethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16692-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylkaempferol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016692527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7,4′-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLKAEMPFEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/960ZC9V914 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。